6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It has a hydroxy group (-OH), a trifluoromethyl group (-CF3), and a carbonitrile group (-CN), attached to the biphenyl core. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings (biphenyl), with a hydroxy group, a trifluoromethyl group, and a carbonitrile group attached. The exact structure would depend on the positions of these substituents on the biphenyl core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and carbonitrile groups, and the electron-donating hydroxy group. These groups could potentially direct and influence various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of neighboring protons . The exact properties would depend on the specific structure and arrangement of the groups .Scientific Research Applications
Electrochemical Synthesis
Electrogenerated base-promoted synthesis has been utilized to create nanoparticles through a three-component condensation process. This methodology offers advantages such as high yields, atom economy, environmental friendliness, and no need for chromatographic separations, showcasing the compound's role in green chemistry and nanotechnology applications (Goodarzi & Mirza, 2020).
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated analogues of dihydroorotic acid have been synthesized using derivatives of 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile. These analogues are significant for their potential in creating bioactive compounds, highlighting the trifluoromethyl group's importance in medicinal chemistry (Sukach et al., 2015).
Advanced Organic Synthesis
In organic synthesis, derivatives of this compound have been used to synthesize GABA agonists through palladium-catalyzed regioselective arylation, demonstrating the compound's utility in creating neuroactive agents (Gauthier et al., 2005).
Reaction Mechanisms and Crystal Structure
Investigations into the reaction mechanisms and crystal structure determinations of certain derivatives have provided insights into the chemical behavior and structural properties of these compounds, essential for material science and chemical engineering applications (Liu et al., 2013).
Material Science Applications
Studies on liquid crystalline mixtures involving derivatives of this compound have explored their phase transition and molecular polarizability, indicating potential applications in the development of new liquid crystal displays and optical materials (Shahina et al., 2016).
Novel Synthesis Methods
The compound and its derivatives have been involved in novel synthesis methods, such as aqueous, catalyst-free, and three-component syntheses, emphasizing the compound's versatility in facilitating eco-friendly and efficient organic synthesis processes (Yu et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in various organic syntheses . It’s also used as an electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium-ion batteries .
Biochemical Pathways
It’s worth noting that the compound’s trifluoromethyl group is a common feature in many pharmaceuticals, affecting various biochemical pathways .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known to form a low-impedance protective film when oxidized, which is beneficial in the context of high voltage lithium-ion batteries .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place away from strong oxidizing agents . Furthermore, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-hydroxy-3-[4-(trifluoromethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUBSKECXAHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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